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Compound of Interest

Compound Name: ML365

Cat. No.: B15586086

This technical support center provides researchers, scientists, and drug development
professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the
potential off-target effects of ML365 on the TWIK2 potassium channel.

Introduction

ML365 is a potent and selective inhibitor of the two-pore domain potassium channel TASK-1
(KCNK3).[1][2][3][4][5] However, recent studies have identified an off-target inhibitory effect on
the TWIK2 (Tandem of Pores in a Weak Inward Rectifying K+ channel 2, KCNK6) channel.[6]
This interaction is of significant interest as TWIK2 plays a crucial role in mediating potassium
efflux, a key step in the activation of the NLRP3 inflammasome in response to stimuli like
extracellular ATP.[6][7][8][9] Understanding and troubleshooting experiments related to this off-
target effect is critical for accurately interpreting data and advancing research into NLRP3-
related inflammatory diseases.[6]

Quantitative Data Summary: ML365 Potency and
Selectivity

The following table summarizes the known inhibitory concentrations (IC50) of ML365 against
its primary target (TASK-1) and its off-target (TWIK2), as well as other related potassium
channels. This data is essential for designing experiments with appropriate compound
concentrations to differentiate between on-target and off-target effects.
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Common
Channel Target IC50 Value Assay Type Reference
Name
Thallium Influx
KCNK3 TASK-1 4 nM Fluorescent [11121[31[5]
Assay
Automated
KCNK3 TASK-1 16 nM Electrophysiolog [11[2][5]
y
Whole-Cell
KCNK®6 TWIK2 4.07 uM Voltage-Clamp [6]
Recording
>60-fold Thallium Influx
KCNK9 TASK-3 selectivity vs. Fluorescent [1][5]
TASK-1 Assay
No significant Thallium Influx
KCNJ2 Kir2.1 inhibition at 30 Fluorescent [L1[2113]1[5]
UM Assay
No significant Thallium Influx
KCNQ2 Kv7.2 inhibition at 30 Fluorescent [11121[31[5]
UM Assay
No significant Thallium Influx
KCNH2 hERG inhibition at 30 Fluorescent [11121[31[5]
UM Assay
o Whole-Cell
No significant
KCNK1 TWIK1 Voltage-Clamp [6]
effect )
Recording
o Whole-Cell
No significant
KCNK13 THIK1 Voltage-Clamp [6]

effect

Recording

Signaling Pathway and Experimental Workflow
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The following diagrams illustrate the signaling pathway of TWIK2-mediated NLRP3
inflammasome activation and a general experimental workflow to investigate the inhibitory
effects of ML365.
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Caption: TWIK2-mediated NLRP3 inflammasome activation pathway and ML365 inhibition.
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Caption: General experimental workflow for investigating ML365's effect on TWIK2.

Experimental Protocols
Whole-Cell Patch-Clamp Recording for TWIK2 Inhibition

This protocol is adapted from methodologies used to assess K2P channel modulators.[6]
Objective: To measure the inhibitory effect of ML365 on TWIK2 channel currents.
Materials:

o Cells expressing TWIK2 (e.g., transiently transfected COS-7 cells). To enhance plasma
membrane expression, a mutant TWIK2 (e.g., TWIK2-1289A/L290A/Y308A) can be used.[6]

» Patch-clamp rig with amplifier, micromanipulator, and data acquisition software.
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Borosilicate glass capillaries for pipette pulling.

External solution (in mM): 140 NacCl, 5 KCI, 2 CaCl2, 1 MgCI2, 10 HEPES, 10 glucose (pH
7.4 with NaOH).

Internal solution (in mM): 140 KCI, 1 MgCI2, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2 with
KOH).

ML365 stock solution (e.g., 10 mM in DMSO).

Procedure:

Cell Preparation: Plate cells expressing TWIK2 onto coverslips 24-48 hours before recording.

Pipette Preparation: Pull glass capillaries to a resistance of 3-5 MQ when filled with internal
solution.

Recording Setup: Place a coverslip in the recording chamber and perfuse with external
solution.

Obtaining a Gigaseal: Approach a cell with the patch pipette and apply gentle suction to form
a high-resistance (>1 GQ) seal.

Whole-Cell Configuration: Apply a brief, strong suction pulse to rupture the cell membrane
under the pipette tip.

Data Acquisition:

o

Hold the cell at a potential of -60 mV.

[¢]

Apply a voltage ramp protocol (e.g., from -100 mV to +60 mV over 500 ms) to elicit TWIK2
currents.

Record baseline currents in the external solution.

[¢]

[¢]

Perfuse the chamber with the external solution containing the desired concentration of
ML365.
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o Record currents in the presence of ML365 until a steady-state effect is reached.

o Data Analysis:

o Measure the current amplitude at a specific voltage (e.g., +60 mV) before and after ML365
application.

o Calculate the percentage of inhibition for each ML365 concentration.

o Fit the concentration-response data to a Hill equation to determine the IC50 value.

Thallium Influx Fluorescent Assay

This is a high-throughput method to screen for potassium channel modulators.
Objective: To assess the functional inhibition of TWIK2 by ML365 in a high-throughput format.
Materials:

o Cells stably expressing TWIK2.

o Thallium-sensitive fluorescent dye (e.g., FluxOR™),

o Assay buffer (e.g., HBSS).

» Stimulus buffer containing thallium sulfate (TI2S04).

e ML365 stock solution.

¢ Fluorescence plate reader with an automated liquid handling system.
Procedure:

o Cell Plating: Plate TWIK2-expressing cells in a 96- or 384-well plate.

» Dye Loading: Load cells with a thallium-sensitive fluorescent dye according to the
manufacturer's instructions.

o Compound Addition: Add varying concentrations of ML365 to the wells and incubate.
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 Signal Detection:
o Place the plate in the fluorescence reader and record a baseline fluorescence.
o Inject the thallium-containing stimulus buffer.
o Immediately record the fluorescence kinetically.

o Data Analysis:

o Calculate the rate of fluorescence increase, which corresponds to the rate of thallium
influx.

o Normalize the rates to controls (vehicle and maximum inhibition).
o Plot the normalized rates against ML365 concentration to determine the 1C50.

Troubleshooting Guides and FAQs
Whole-Cell Patch-Clamp Recording

Q1: I am having trouble getting a stable whole-cell configuration.

o Al:

o

Solution Quality: Ensure your internal and external solutions are fresh, filtered, and have
the correct osmolarity and pH.

(¢]

Pipette Quality: Use high-quality borosilicate glass and ensure your pipette puller is
optimized to produce smooth-tipped pipettes with the desired resistance.

o

Cell Health: Use cells from a healthy, low-passage number culture.

[¢]

Mechanical Stability: Ensure your recording setup is free from vibrations.
Q2: The TWIK2 currents are very small or absent.

o A2:
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o Expression Levels: Confirm TWIK2 expression in your cell line (e.g., via Western blot or
gPCR). Consider using a mutant form of TWIK2 known to have better plasma membrane
expression.[6]

o Voltage Protocol: Ensure your voltage protocol is appropriate for activating TWIK2
channels.

o Run-down: Some ion channels exhibit "run-down" (a decrease in activity over time) in the
whole-cell configuration. Include ATP and GTP in your internal solution to help maintain
channel activity.

Q3: The effect of ML365 is not consistent.
e A3:

o Compound Stability: Ensure ML365 is fully dissolved and has not precipitated in your
solutions. Prepare fresh dilutions for each experiment.

o Perfusion Rate: Maintain a consistent and complete exchange of the bath solution when
applying ML365.

o DMSO Concentration: Keep the final DMSO concentration constant across all conditions
and as low as possible (typically <0.1%).

Thallium Influx Assay

Q1: The assay window (signal-to-background ratio) is too small.

o Al:

o

Cell Density: Optimize the number of cells plated per well. Too few cells will give a low
signal, while too many can lead to unhealthy cells.

o

Dye Loading: Ensure optimal dye loading concentration and incubation time. Incomplete
de-esterification of the AM ester dye can lead to high background fluorescence.

o

Channel Expression: Use a cell line with robust and stable expression of TWIK2.
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Q2: 1 am seeing high variability between wells.

o A2:

o Cell Plating: Ensure even cell distribution in each well. Use reverse pipetting techniques
and gently swirl the plate after seeding.

o Liquid Handling: Use a calibrated and precise automated liquid handler for compound and
stimulus addition to ensure consistency.

o Edge Effects: Avoid using the outer wells of the plate, or fill them with a buffer to maintain
a more uniform temperature and humidity.

Q3: The IC50 value for ML365 is different from the published value.
e A3:

o Assay Conditions: IC50 values can be highly dependent on assay conditions (e.g., cell
type, expression level, incubation times, stimulus concentration). Ensure your conditions
are consistent.

o Reference Compound: Always include a reference compound with a known potency on
each plate to monitor assay performance and variability.

o Data Normalization: Ensure proper data normalization to 0% and 100% controls to
accurately calculate the 1C50.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Technical Support Center: Investigating ML365 and
TWIK2 Interactions]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15586086#potential-off-target-effects-of-mlI365-on-
twik2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://pubmed.ncbi.nlm.nih.gov/34341510/
https://pubmed.ncbi.nlm.nih.gov/34341510/
https://scholars.hkbu.edu.hk/en/publications/ml365-inhibits-twik2-channel-to-block-atp-induced-nlrp3-inflammas-2/
https://www.benchchem.com/pdf/Troubleshooting_variability_in_thallium_flux_assays_with_Inaxaplin.pdf
https://scholars.hkbu.edu.hk/en/publications/ml365-inhibits-twik2-channel-to-block-atp-induced-nlrp3-inflammas-2/fingerprints/
https://www.researchgate.net/publication/353642665_ML365_inhibits_TWIK2_channel_to_block_ATP-induced_NLRP3_inflammasome
https://www.researchgate.net/figure/Potassium-efflux-drives-assembly-of-the-NLRP3-inflammasome-TWIK2-and-P2X7-are-potassium_fig3_360937140
https://pmc.ncbi.nlm.nih.gov/articles/PMC10202452/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10202452/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6051907/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6051907/
https://www.benchchem.com/product/b15586086#potential-off-target-effects-of-ml365-on-twik2
https://www.benchchem.com/product/b15586086#potential-off-target-effects-of-ml365-on-twik2
https://www.benchchem.com/product/b15586086#potential-off-target-effects-of-ml365-on-twik2
https://www.benchchem.com/product/b15586086#potential-off-target-effects-of-ml365-on-twik2
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15586086?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15586086?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Troubleshooting & Optimization

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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